molecular formula C13H8O B14284140 3H-Cyclopenta[A]azulen-3-one CAS No. 140666-49-5

3H-Cyclopenta[A]azulen-3-one

Katalognummer: B14284140
CAS-Nummer: 140666-49-5
Molekulargewicht: 180.20 g/mol
InChI-Schlüssel: ANTULKFAKWBKEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3H-Cyclopenta[A]azulen-3-one is a tricyclic aromatic compound with the molecular formula C₁₃H₈O. It is characterized by its unique structure, which includes multiple aromatic rings and a ketone functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3H-Cyclopenta[A]azulen-3-one typically involves a multi-step process. One common method includes the use of flash vacuum pyrolysis as the final step. This technique involves the thermal decomposition of a precursor compound under vacuum conditions, leading to the formation of the desired tricyclic structure .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3H-Cyclopenta[A]azulen-3-one can undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: Aromatic substitution reactions can occur, where hydrogen atoms on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

3H-Cyclopenta[A]azulen-3-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3H-Cyclopenta[A]azulen-3-one involves its interaction with various molecular targets. The compound’s aromatic rings and ketone group allow it to participate in π-π interactions and hydrogen bonding, respectively. These interactions can influence the activity of enzymes and other proteins, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

    Azulene: Another aromatic hydrocarbon with a similar structure but lacking the ketone group.

    Naphthalene: A simpler aromatic compound with two fused benzene rings.

    Anthracene: A polycyclic aromatic hydrocarbon with three fused benzene rings.

Uniqueness: 3H-Cyclopenta[A]azulen-3-one is unique due to its tricyclic structure and the presence of a ketone functional group. This combination of features gives it distinct electronic properties and reactivity compared to other similar compounds .

Eigenschaften

CAS-Nummer

140666-49-5

Molekularformel

C13H8O

Molekulargewicht

180.20 g/mol

IUPAC-Name

cyclopenta[a]azulen-3-one

InChI

InChI=1S/C13H8O/c14-12-7-6-10-8-9-4-2-1-3-5-11(9)13(10)12/h1-8H

InChI-Schlüssel

ANTULKFAKWBKEY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C3C=CC(=O)C3=C2C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.